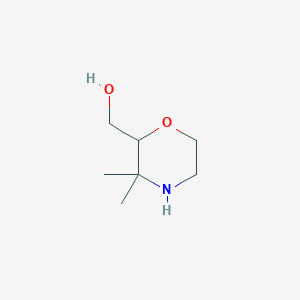

(3,3-Dimethylmorpholin-2-yl)methanol

描述

属性

IUPAC Name |

(3,3-dimethylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)6(5-9)10-4-3-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKRFUDZRIROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3,3-Dimethylmorpholin-2-yl)methanol is a morpholine derivative characterized by its unique structural features, which include a morpholine ring with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- Physical State : Colorless to pale yellow liquid with an amine-like odor

The presence of two methyl groups introduces steric hindrance, which may influence the compound's reactivity and biological interactions.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, potentially acting as a ligand that modulates the activity of enzymes or receptors. The exact pathways and targets remain under investigation, but its structure suggests possible interactions in neurotransmitter systems and metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of morpholine derivatives:

- Inhibition of Neurotransmitter Uptake : A study highlighted that specific morpholine analogs demonstrated potent inhibition of DA and NE uptake, with some showing higher potency than established antidepressants. This suggests that this compound may have similar mechanisms of action .

- Potential Antitumor Activity : Research on related compounds has indicated that morpholine derivatives can inhibit cancer cell proliferation. For instance, certain morpholine-based compounds displayed significant antiproliferative effects against human cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Comparative Analysis

The following table summarizes the biological activities observed in various morpholine derivatives compared to this compound:

| Compound | Activity Type | Potency Level |

|---|---|---|

| This compound | Potential antidepressant | Not yet established |

| 2-(3′-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol | DA/NE uptake inhibition | 19-fold more potent |

| Morpholine derivatives | Antitumor activity | Significant in vitro |

科学研究应用

Pharmaceutical Intermediates

(3,3-Dimethylmorpholin-2-yl)methanol serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in chemical reactions that yield biologically active molecules. The compound's morpholine ring can facilitate the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Antihistamines

Morpholine derivatives have been studied for their role in developing antihistamines. The ability of this compound to undergo transformations makes it a candidate for synthesizing new antihistaminic agents that could be more effective or have fewer side effects compared to existing medications.

Chemical Synthesis

The compound is utilized as a reagent or building block in organic synthesis. Its hydroxymethyl group at the 2-position and dimethyl substitution at the 3-position provide unique reactivity patterns that can be exploited in various synthetic pathways.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Building Block | Used to create complex organic molecules through functional group transformations. |

| Reagent in Reactions | Acts as a nucleophile in reactions with electrophiles, facilitating new bond formation. |

| Intermediate for Prodrugs | Potential precursor for prodrugs that enhance bioavailability of active compounds. |

Biological Research

While specific biological activities of this compound are not extensively documented, morpholine derivatives generally exhibit various biological properties, including antimicrobial and antifungal activities.

Potential Biological Activities

Research indicates that morpholine compounds can interact with biological systems in ways that may lead to therapeutic applications. For example:

- Antimicrobial Activity : Some studies suggest that morpholine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Antifungal Properties : Similar compounds have shown effectiveness against fungal infections, indicating potential uses in treating such conditions.

Green Chemistry Applications

The compound is also explored within the framework of green chemistry due to its potential for sustainable synthesis methods. It can be involved in processes that minimize waste and energy consumption.

Case Study: Eco-friendly Synthesis

Research has demonstrated that using this compound as a solvent or reagent can lead to more environmentally friendly synthetic routes, reducing hazardous byproducts typically associated with traditional chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Morpholine Derivatives

(3-Morpholin-4-ylsulfonylthiophen-2-yl)methanol (CAS: 1030431-13-0)

- Molecular Formula: C9H13NO4S2

- Key Features :

- The thiophene moiety introduces aromaticity, which could enhance stability in biological systems.

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS: 1275371-39-5)

- Molecular Formula : C12H9F3O2S

- Key Features: Combines a thiophene ring with a trifluoromethoxy (-OCF3) substituent and a hydroxymethyl group.

- Comparison :

- The absence of a morpholine ring distinguishes this compound, but the hydroxymethyl group and aromatic systems suggest overlapping applications in medicinal chemistry.

- The trifluoromethoxy group may improve metabolic stability compared to the dimethyl-substituted morpholine derivative.

Substituted Benzene and Boronic Ester Derivatives

[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Molecular Formula : C13H17BFO3

- Key Features :

- Comparison :

- The boronic ester group introduces distinct reactivity compared to the morpholine ring, favoring catalytic applications over bioactivity.

- Fluorine substitution may enhance lipophilicity, contrasting with the polar morpholine system.

Aliphatic Alcohols with Similar Substituent Patterns

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol)

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | LogP (Predicted) | Water Solubility | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| (3,3-Dimethylmorpholin-2-yl)methanol | C7H15NO2 | 0.5–1.2 | Moderate | Morpholine, -CH2OH | CNS drugs, enzyme inhibitors |

| (3-Morpholin-4-ylsulfonylthiophen-2-yl)methanol | C9H13NO4S2 | -0.3 | High | Sulfonyl, thiophene, -CH2OH | Anticancer agents, catalysts |

| Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol | C12H9F3O2S | 2.8 | Low | Trifluoromethoxy, thiophene | Antimicrobials, agrochemicals |

| 3,3-Dimethyl-2-butanol | C6H14O | 1.5–2.0 | Low | Aliphatic -OH | Solvent, synthetic intermediate |

Key Observations:

- Polarity: The sulfonyl-containing morpholine derivative (C9H13NO4S2) exhibits the highest polarity due to its sulfonyl group, enhancing water solubility .

- Lipophilicity : The trifluoromethoxy-substituted compound (C12H9F3O2S) shows higher LogP, favoring membrane permeability in biological systems .

- Reactivity : Boronic esters (e.g., C13H17BFO3) are more reactive in cross-coupling reactions than morpholine derivatives, which are tailored for bioactivity .

准备方法

Aminoalkylation via Mannich Reaction

The most authoritative and widely reported method for preparing (3,3-Dimethylmorpholin-2-yl)methanol involves an aminoalkylation (Mannich) reaction using formaldehyde and 2,6-dimethylmorpholine as the amine source. This method is supported by detailed experimental procedures reported in peer-reviewed literature:

-

- A primary substrate (such as a phenolic or aromatic compound) is reacted with formaldehyde and 2,6-dimethylmorpholine.

- The reaction is typically carried out under reflux conditions for 7–11 hours to ensure complete conversion.

- Solvents such as ethanol or acetonitrile are commonly used as the reaction medium.

- The reaction mixture is stirred in an ice bath during the initial addition of formaldehyde to control exothermicity.

- Progress is monitored by thin-layer chromatography (TLC) to confirm completion.

-

- After reflux, solvent evaporation is performed, and the residue is dissolved in methanol.

- The solution is then poured into cold distilled water with stirring to precipitate the product.

- The precipitate is isolated by filtration and washed with cold water.

- Further purification is achieved by column chromatography to obtain pure this compound derivatives.

Alternative Synthetic Routes and Modifications

While the Mannich reaction is the core synthetic approach, several modifications and related synthetic strategies have been documented:

Use of Secondary Amines:

Secondary amines such as 2,6-dimethylmorpholine are reacted with formaldehyde and various ketones or aldehydes to form aminomethyl derivatives, which include the this compound moiety.Aldol Condensation Coupled with Aminomethylation:

Some syntheses involve an initial aldol condensation of aromatic ketones with vanillin or analogs, followed by Mannich-type aminoalkylation to introduce the morpholine ring with the dimethyl substitution.Reflux and Stirring Parameters:

Reaction times range from 3 to 11 hours under reflux, with initial cooling during reagent addition to improve selectivity and yield.

Formulation and Stock Solution Preparation

For research and in vivo applications, this compound hydrochloride salts are prepared in solution form using precise molarity calculations:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.5048 mL | 27.5239 mL | 55.0478 mL |

| 5 mM | 1.101 mL | 5.5048 mL | 11.0096 mL |

| 10 mM | 0.5505 mL | 2.7524 mL | 5.5048 mL |

- Preparation Notes:

- DMSO is used to prepare a master stock solution, which is then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear, stable solutions suitable for in vivo use.

- The addition of solvents is sequential with mixing and clarification steps between additions to ensure solubility and homogeneity.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Core Reaction | Mannich reaction (aminoalkylation) with formaldehyde and 2,6-dimethylmorpholine |

| Solvents | Ethanol, acetonitrile |

| Temperature | Initial ice bath during formaldehyde addition; reflux 7–11 hours |

| Monitoring | Thin-layer chromatography (TLC) |

| Workup | Solvent evaporation, methanol dissolution, precipitation in cold water, filtration |

| Purification | Column chromatography |

| Yield | 27% to 65% depending on substrate and conditions |

| Physical Form | Crystalline solid, melting point ~103–155 °C |

| Stock Solution Preparation | Molarity-based preparation using DMSO and co-solvents for in vivo formulations |

Research Findings and Considerations

- The Mannich reaction conditions are critical to achieving high purity and yield; controlling temperature during formaldehyde addition prevents side reactions.

- The presence of methyl groups at the 3-position of morpholine influences reactivity and steric hindrance, requiring optimized reaction times.

- Purification by column chromatography is essential due to possible side products from formaldehyde polymerization or incomplete reaction.

- The hydrochloride salt form is preferred for biological applications due to improved solubility and stability.

常见问题

Q. What are the optimal synthetic routes for (3,3-Dimethylmorpholin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves functional group transformations of morpholine derivatives. A common approach includes:

- Reductive Amination : Reacting 3,3-dimethylmorpholine-2-carbaldehyde with sodium borohydride (NaBH₄) in methanol under reflux, followed by purification via column chromatography .

- Hydroxylation : Introducing the methanol group via nucleophilic substitution or oxidation-reduction sequences. For example, using a Grignard reagent followed by acidic workup .

Q. Optimization Strategies :

- Monitor reaction progress using TLC (Rf values) or HPLC to track intermediate formation .

- Adjust solvent polarity (e.g., ethanol vs. THF) to improve yield.

- Control temperature to avoid side reactions (e.g., epimerization or over-reduction) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 65–75 | >95% | NaBH₄, MeOH, 60°C, 6h |

| Hydroxylation | 50–60 | 90–95% | Grignard reagent, THF, 0°C → RT |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the morpholine ring protons (δ 2.5–3.5 ppm) and methanol group (δ 1.2–1.5 ppm for CH₃, δ 3.6–4.0 ppm for -CH₂OH). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., hydrogen bonding between -OH and morpholine N) .

- Chromatography : HPLC with a C18 column (MeCN:H₂O gradient) to assess purity .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) may arise from:

- Disorder in the Morpholine Ring : Use SHELXL to model alternative conformations and apply restraints to bond distances/angles .

- Hydrogen Bonding Ambiguities : Perform Hirshfeld surface analysis to validate intermolecular interactions .

- Twinned Crystals : Employ SHELXD for data integration and PLATON to check for twinning .

Case Study : A study on a morpholine derivative revealed that refining hydrogen atom positions with isotropic displacement parameters improved R-factors from 0.12 to 0.08 .

Q. What strategies are employed to evaluate the compound’s potential as a bioactive scaffold in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the morpholine oxygen and catalytic residues .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., HIV-1 protease inhibition assays). Compare with control inhibitors .

- Structure-Activity Relationship (SAR) : Modify substituents on the morpholine ring (e.g., introducing fluorine) to enhance metabolic stability or binding .

Q. Table 2: Key Parameters for Bioactivity Screening

| Assay Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Docking Simulation | HIV-1 Protease | Morpholine O forms H-bonds with Asp25 | |

| Kinetic Inhibition | Kinase X | IC₅₀ = 12 nM (vs. 50 nM for control) |

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest misassignment .

- Dynamic Effects : Account for conformational flexibility via MD simulations (e.g., NAMD or GROMACS) to model solvent interactions .

- Experimental Replication : Repeat NMR under varied conditions (e.g., D₂O vs. CDCl₃) to confirm exchangeable protons .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

- pH Stability Studies : Use a DoE (Design of Experiments) approach:

- Vary pH (2–12) and temperature (25–60°C).

- Monitor degradation via HPLC at intervals (0, 24, 48 h) .

- Solvent Compatibility : Test solubility in DMSO, ethanol, and buffers. Use Hansen solubility parameters to predict stability .

- Oxidative Stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) and analyze by LC-MS for oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。